molecular formula C9H10ClN5O2 B601545 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 1797982-93-4

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B601545
CAS RN: 1797982-93-4
M. Wt: 255.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one” has a molecular formula of C9H10ClN5O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H10ClN5O2 . The average mass is 255.661 Da and the monoisotopic mass is 255.052307 Da .

Mechanism of Action

Target of Action

Ganciclovir Impurity A, also known as 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . This enzyme is crucial for the replication of the viral DNA, making it a key target for antiviral drugs .

Mode of Action

Ganciclovir Impurity A inhibits the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate, by a virus-encoded cellular enzyme, thymidine kinase . This active form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of DNA replication . This process includes a selective and potent inhibition of the viral DNA polymerase .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway of the Herpesvirus family. By inhibiting the viral DNA polymerase, Ganciclovir Impurity A prevents the synthesis of new viral DNA strands, thereby stopping the replication of the virus .

Pharmacokinetics

Studies have shown that the pharmacokinetic parameters of ganciclovir, the parent compound, show considerable interpatient variability . The volume of distribution of ganciclovir is best predicted by height, while clearance is predicted by glomerular filtration rate .

Result of Action

The primary result of the action of Ganciclovir Impurity A is the inhibition of viral DNA replication. This leads to a cessation or retardation of the viral machinery required to spread the virus to other cells . Consequently, the spread of the virus within the host is halted, allowing the immune system to clear the infection.

Action Environment

The action of Ganciclovir Impurity A can be influenced by various environmental factors. For instance, stability studies have shown that ganciclovir solutions maintain transparency for 6 weeks, with precipitation appearing after 8 weeks . Furthermore, ganciclovir concentrations were maintained at 100% for 6 weeks at 4°C and 25°C and decreased gradually to 90% after 12 weeks . These findings suggest that the storage conditions can significantly impact the stability and, consequently, the efficacy of Ganciclovir Impurity A.

properties

IUPAC Name

2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEORDVRCKCNEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 2
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 3
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 4
Reactant of Route 4
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 5
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 6
Reactant of Route 6
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

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